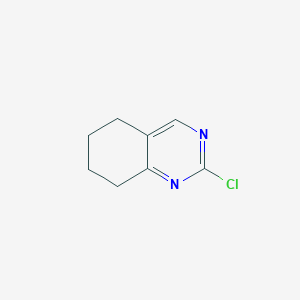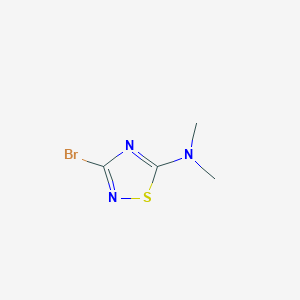![molecular formula C24H19FN6O3S B2659130 Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1207052-35-4](/img/no-structure.png)
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H19FN6O3S and its molecular weight is 490.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate and its derivatives have been studied for their potential antimicrobial activity. This compound, along with similar synthesized derivatives, has been found to exhibit significant antimicrobial properties against various organisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. For example, a study by Hassan (2013) synthesized a range of compounds, including pyrazoline and pyrazole derivatives, demonstrating antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and C. albicans using diffusion methods (Hassan, 2013).
Insecticidal Properties
Another application of this compound is in the field of agriculture, particularly as an insecticide. Studies have been conducted to synthesize various heterocycles incorporating this compound or its analogs to assess their effectiveness against agricultural pests. Fadda et al. (2017) synthesized derivatives that were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Cancer Research
The compound and its derivatives have also been explored for their potential applications in cancer research. Some studies have focused on synthesizing derivatives that might act as apoptosis inducers for specific cancer cells, such as lung cancer cells. Lv et al. (2012) synthesized a series of derivatives that showed selective inhibition of lung cancer cell growth through the induction of apoptosis (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012).
Tuberculosis Treatment
Research has also been conducted to explore the use of this compound in treating tuberculosis. Titova et al. (2019) synthesized structural analogs of the compound to evaluate their tuberculostatic activity. The study aimed to develop potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds, demonstrating its diverse applicability in medical and agricultural fields (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the synthesis of intermediate compounds which are then used to form the final product. The synthesis pathway involves the use of various chemical reactions such as esterification, amidation, and thiolation.", "Starting Materials": [ "4-fluorobenzoic acid", "ethyl 2-bromoacetate", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "thioglycolic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Synthesis of ethyl 4-fluorobenzoate by esterification of 4-fluorobenzoic acid with ethyl 2-bromoacetate using TEA and DCM as solvents and DCC as a coupling agent.", "Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl-N-hydroxysuccinimide ester by amidation of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine with NHS and DCC using DMF as a solvent.", "Synthesis of ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate by thiolation of ethyl 4-fluorobenzoate with thioglycolic acid using NaHCO3 as a base and DCM as a solvent, followed by amidation of the resulting thiolated intermediate with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl-N-hydroxysuccinimide ester using TEA and DMF as solvents." ] } | |
Número CAS |
1207052-35-4 |
Nombre del producto |
Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate |
Fórmula molecular |
C24H19FN6O3S |
Peso molecular |
490.51 |
Nombre IUPAC |
ethyl 4-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19FN6O3S/c1-2-34-23(33)16-5-9-18(10-6-16)26-21(32)14-35-24-28-27-22-20-13-19(15-3-7-17(25)8-4-15)29-31(20)12-11-30(22)24/h3-13H,2,14H2,1H3,(H,26,32) |
Clave InChI |
SDJDSSUTNUJYDC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



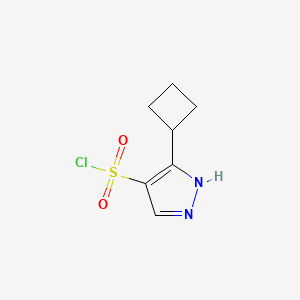
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)
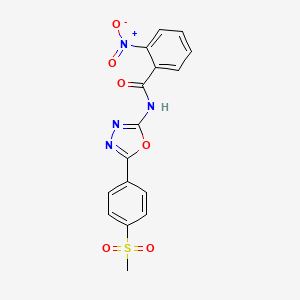
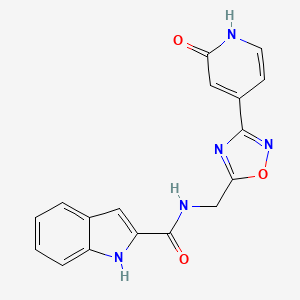

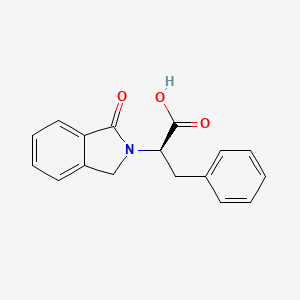
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2659059.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(4-methylsulfonylphenyl)propanoic acid](/img/structure/B2659060.png)

![4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide](/img/structure/B2659065.png)
